molecular formula C6H5Br2NO2S B1296454 2,5-Dibromobenzenesulfonamide CAS No. 7467-11-0

2,5-Dibromobenzenesulfonamide

Cat. No. B1296454
CAS RN: 7467-11-0
M. Wt: 314.98 g/mol
InChI Key: INERZUPHFUUUPD-UHFFFAOYSA-N
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Description

2,5-Dibromobenzenesulfonamide is a chemical compound with the molecular formula C6H5Br2NO2S and a molecular weight of 314.98 g/mol . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromobenzenesulfonamide consists of a benzene ring substituted with two bromine atoms at positions 2 and 5, and a sulfonamide group .


Physical And Chemical Properties Analysis

2,5-Dibromobenzenesulfonamide is a solid substance with a melting point of 197-201 °C . It has a SMILES string of NS(=O)(=O)c1cc(Br)ccc1Br .

Scientific Research Applications

Electrophilic Bromine Source and Oxidizing Agent

2,5-Dibromobenzenesulfonamide serves as a source of electrophilic bromine and an oxidizing agent. This compound is utilized in various chemical syntheses due to its ability to donate bromine atoms to other molecules. It is a key reagent in organic chemistry, especially for the bromination of carbanionic substrates under mild conditions (Crouch, Pindi, & Li, 2013).

Reagent in Organic Synthesis

2,5-Dibromobenzenesulfonamide is widely employed in organic synthesis. It is used for brominating β-diketones and β-ketoesters without the need for any bases. The reagent can be recovered, rebrominated, and reused several times, making it an efficient and sustainable choice in organic synthesis (Tajbakhsh, Khazaei, Mahalli, & Ghorbani Vaghi, 2004).

Use in Chemical Analysis

This compound has also found applications in chemical analysis. It can be used as an internal standard in gas-liquid chromatographic studies, as demonstrated in the determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood, showcasing its utility in analytical chemistry (Vandenheuvel & Gruber, 1975).

Heavy Metal Ion Sensing

In another innovative application, derivatives of 2,5-dibromobenzenesulfonamide have been synthesized for use as heavy metal sensors. These molecules exhibit high sensitivity and specificity towards cobalt ions, highlighting their potential in environmental monitoring and healthcare (Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016).

Safety And Hazards

This compound is classified as Acute Tox. 4 for oral, dermal, and inhalation exposure. It can cause skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3) .

properties

IUPAC Name

2,5-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERZUPHFUUUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322184
Record name 2,5-dibromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromobenzenesulfonamide

CAS RN

7467-11-0
Record name 7467-11-0
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Record name 2,5-dibromobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7467-11-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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